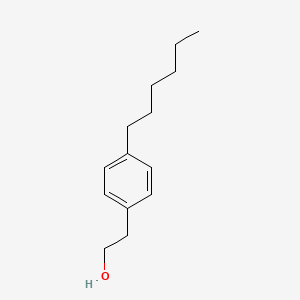
2-(4-Hexylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hexylphenyl)ethan-1-ol is an organic compound belonging to the class of alcohols. It features a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with a 4-hexylphenyl substituent on the second carbon. This compound is known for its unique structural properties, which contribute to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hexylphenyl)ethan-1-ol typically involves the reaction of 4-hexylbenzaldehyde with a suitable reducing agent. One common method is the reduction of 4-hexylbenzaldehyde using sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-hexylbenzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is conducted in a suitable solvent, such as ethanol, at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hexylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as 2-(4-Hexylphenyl)ethanal.
Reduction: The compound can be further reduced to form 2-(4-Hexylphenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: 2-(4-Hexylphenyl)ethanal
Reduction: 2-(4-Hexylphenyl)ethane
Substitution: 2-(4-Hexylphenyl)ethyl chloride or bromide
Scientific Research Applications
2-(4-Hexylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Hexylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the hydrophobic hexylphenyl group can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: Lacks the hexyl substituent, making it less hydrophobic.
4-Hexylphenol: Lacks the ethan-1-ol backbone, affecting its reactivity and solubility.
2-(4-Methylphenyl)ethan-1-ol: Has a methyl group instead of a hexyl group, altering its hydrophobicity and interactions.
Uniqueness
2-(4-Hexylphenyl)ethan-1-ol is unique due to its combination of a hydrophilic hydroxyl group and a hydrophobic hexylphenyl group. This dual nature allows it to interact with both polar and non-polar environments, making it versatile for various applications.
Properties
CAS No. |
127347-33-5 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2-(4-hexylphenyl)ethanol |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-6-13-7-9-14(10-8-13)11-12-15/h7-10,15H,2-6,11-12H2,1H3 |
InChI Key |
ZUOJWBQAPMSRRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















